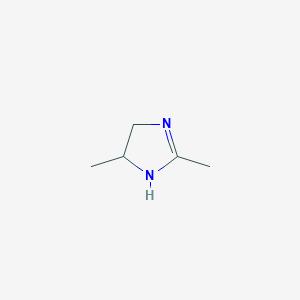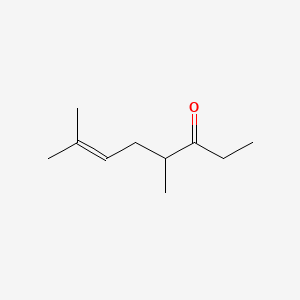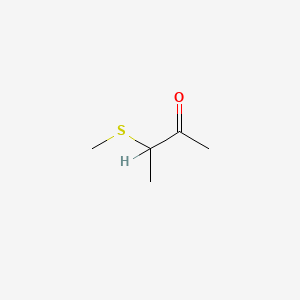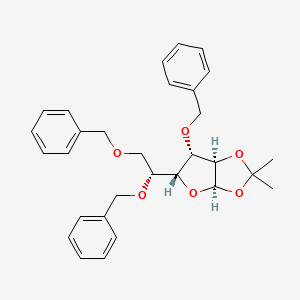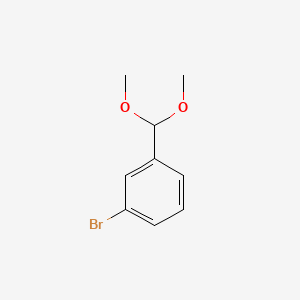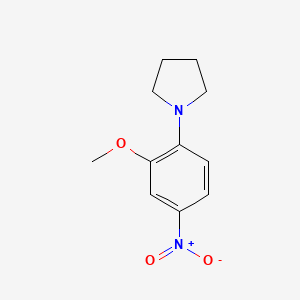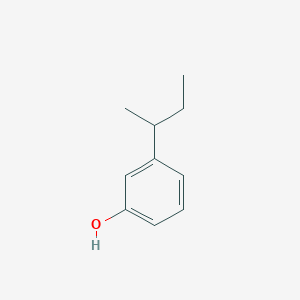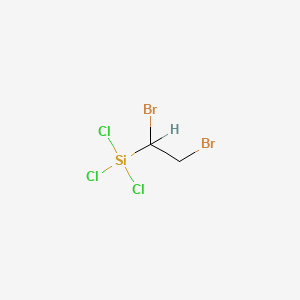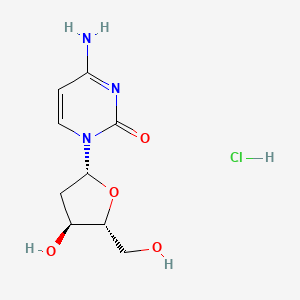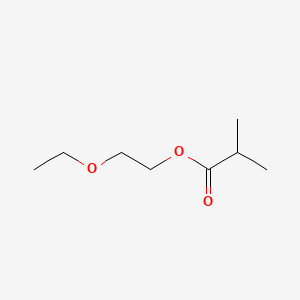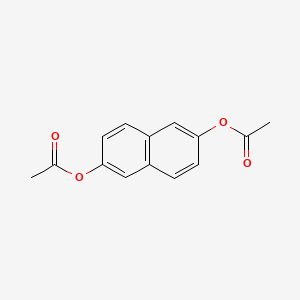
2,6-二乙酰氧萘
描述
2,6-Diacetoxynaphthalene is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Diacetoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diacetoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
我搜索了2,6-二乙酰氧萘(也称为萘-2,6-二基二乙酸酯)在科学研究中的应用,但目前没有关于该化合物在科学研究中的具体应用的详细资料,或者这些资料可能没有在网上很好地记录。以下是搜索中找到的一些一般性发现:
- 萘衍生物以其高电子亲和力、良好的电荷载流子迁移率以及优异的热稳定性和氧化稳定性而闻名。 这些特性使其成为有机电子学、光伏器件和柔性显示器应用的有希望的候选材料 .
化学性质和供应商信息
专利信息
萘衍生物综述
作用机制
Target of Action
The primary targets of 2,6-Diacetoxynaphthalene are the proteins hemoglobin subunit alpha and hemoglobin subunit beta . These proteins are crucial components of hemoglobin, the molecule in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.
Mode of Action
It is known that the compound interacts with the hemoglobin subunits, potentially altering their function
Biochemical Pathways
The compound’s interaction with hemoglobin suggests it may influence oxygen transport and carbon dioxide removal, but the specific pathways and downstream effects remain to be determined .
Pharmacokinetics
Information on the compound’s bioavailability is also lacking . These factors are critical for understanding the compound’s pharmacokinetics and its potential as a therapeutic agent.
Result of Action
Given its interaction with hemoglobin subunits, it may influence oxygen transport and carbon dioxide removal at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2,6-Diacetoxynaphthalene interacts with its targets and its overall effectiveness. Specific information on how environmental factors influence 2,6-diacetoxynaphthalene is currently lacking .
属性
IUPAC Name |
(6-acetyloxynaphthalen-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)17-13-5-3-12-8-14(18-10(2)16)6-4-11(12)7-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUIDPCUTRXCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344189 | |
| Record name | 2,6-Diacetoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22426-47-7 | |
| Record name | 2,6-Diacetoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 2,6-Diacetoxynaphthalene based on the research?
A1: The research paper focuses on determining the crystal structure of 2,6-Diacetoxynaphthalene using X-ray diffraction. [] This technique allows scientists to understand the arrangement of molecules within the crystal lattice, providing valuable insights into the compound's physical and chemical properties. While the abstract doesn't provide specific details about the determined structure, it indicates that this research contributes to the understanding of 2,6-Diacetoxynaphthalene at a molecular level.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


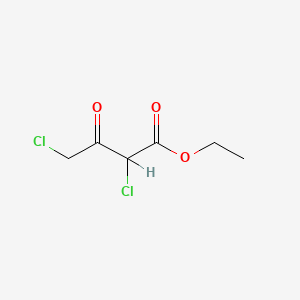
![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)
